molecular formula C8H10O2 B1205994 Bicyclo[2.2.2]octane-2,6-dione CAS No. 38231-60-6

Bicyclo[2.2.2]octane-2,6-dione

Cat. No. B1205994
CAS RN: 38231-60-6
M. Wt: 138.16 g/mol
InChI Key: VXBMHPUAHFEJAV-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-2,6-dione is an alicyclic ketone with the molecular formula C8H10O2. It belongs to the class of beta-diketones and is a bridged compound. The molecule consists of a bicyclo[2.2.2]octane ring system with two oxo (carbonyl) groups located at positions 2 and 6. The compound’s structure is characterized by its rigid, cage-like arrangement, resulting from the bridged bicyclic framework .

Scientific Research Applications

Enantioselective Reduction in Organic Synthesis

Bicyclo[2.2.2]octane-2,6-dione: has been used in the enantioselective reduction process by various yeast strains. This process is crucial for producing enantiomerically pure compounds, which are important in the synthesis of pharmaceuticals and agrochemicals. The reduction of Bicyclo[2.2.2]octane-2,6-dione by yeast strains leads to the formation of (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octane-2-one , a compound with significant enantioselectivity (>98% ee)^ .

Synthesis of Propellanes

The compound serves as a precursor in the synthesis of propellanes, which are Y-shaped tricyclic molecules with a bridgehead C–C bond. These structures are synthesized through a sequence of reactions including the Diels-Alder reaction and ring-closing metathesis (RCM). Propellanes have applications ranging from biomolecules to natural products and are particularly interesting for their potential use in pharmaceuticals^ .

Bioisostere for Phenyl Ring

In medicinal chemistry, Bicyclo[2.2.2]octane-2,6-dione has been explored as a bioisostere for the phenyl ring. Bioisosteres are compounds that can mimic the physical or chemical properties of another molecular entity while offering distinct advantages, such as improved efficacy or reduced side effects. This application is particularly relevant in the design of new drugs^ .

Bioreduction to Hydroxyketones

Another application involves the bioreduction of Bicyclo[2.2.2]octane-2,5-dione to produce hydroxyketones. This process is facilitated by non-conventional yeast species and certain strains of Saccharomyces cerevisiae . The resulting hydroxyketones are valuable intermediates in the synthesis of various chemical products^ .

Stereo-selective Reduction by Yeast Species

The stereo-selective reduction of Bicyclo[2.2.2]octane-2,6-dione by yeast species is a significant application in the field of chiral chemistry. This process allows for the production of stereochemically complex molecules with high enantiomeric excess, which is essential for the creation of certain pharmaceuticals^ .

Inhibitors of 11β-HSD1

Compounds derived from the reduction of Bicyclo[2.2.2]octane-2,6-dione have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type-I (11β-HSD1). This enzyme plays a role in the metabolism of glucocorticoids, and its inhibition is of interest for treating metabolic disorders^ .

Antitumor Activity

Derivatives of Bicyclo[2.2.2]octane-2,6-dione have shown promise in exhibiting antitumor activity. This is due to their ability to inhibit topoisomerase II and promote DNA-interstrand cross-linking, which can be leveraged in the development of anticancer therapies^ .

Polymer Synthesis

Finally, the compound is used in the synthesis of polymers. By incorporating the Bicyclo[2.2.2]octane core into monomers, researchers can create novel polymeric materials with potentially unique properties for industrial applications^ .

properties

IUPAC Name

bicyclo[2.2.2]octane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-7-3-5-1-2-6(7)8(10)4-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBMHPUAHFEJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)CC1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.2]octane-2,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
K Mori, E Nagano - Biocatalysis, 1990 - Taylor & Francis
Reduction of bicyclo[2.2.2]octane-2,6-dione with baker's yeast gave (lR,4S,6S)-6-hydroxybi-cyclo[2.2.2]octan-2-one (95% ee) contaminated with 8% of its (1S,4R,6S)-isomer. Similarly, …
Number of citations: 51 www.tandfonline.com
AL Botes, D Harvig, MS van Dyk, I Sarvary… - Journal of the …, 2002 - pubs.rsc.org
Yeast strains from more than 31 different genera were screened for the enantioselective reduction of bicyclo[2.2.2]octane-2,6-dione (1). Reducing activity was found in 80% of the …
Number of citations: 19 pubs.rsc.org
F Almqvist, L Eklund, T Frejd - Synthetic communications, 1993 - Taylor & Francis
Conjugate addition of Meldrum's acid to 2-cyclohexenone followed by direct cyclization in PPA/acetic acid constitutes a shorter, more reproducible and higher yielding route to bicyclo[…
Number of citations: 34 www.tandfonline.com
A Friberg, T Johanson, J Franzén… - Organic & …, 2006 - pubs.rsc.org
A screening of non-conventional yeast species and several Saccharomyces cerevisiae (baker's yeast) strains overexpressing known carbonyl reductases revealed the S. cerevisiae …
Number of citations: 36 pubs.rsc.org
S Manner, C Hansson, JM Larsson, VT Oltner… - Tetrahedron …, 2010 - Elsevier
4-Substituted bicyclo[2.2.2]octane-2,6-diones have been synthesized and tested as substrates in the enantioselective reduction with baker’s yeast to give the corresponding hydroxy …
Number of citations: 7 www.sciencedirect.com
NH Werstiuk, CD Roy - Canadian journal of chemistry, 1995 - cdnsciencepub.com
The kinetics of NaOD-catalyzed H/D exchange (enolization) at C3 α to the carbonyl group of bicyclo[2.2.2]octane-2,5-dione (1) and bicyclo[2.2.2]octane-2,6-dione (2) have been studied …
Number of citations: 2 cdnsciencepub.com
V Thornqvist, S Manner, M Wingstrand… - The Journal of Organic …, 2005 - ACS Publications
Synthesis of Bridgehead Hydroxy Bicyclo[2.2.2]octane Derivatives1 | The Journal of Organic Chemistry ACS ACS Publications C&EN CAS Find my institution Blank image Log In ACS …
Number of citations: 15 pubs.acs.org
NS Parachin, T Johanson, M Gorwa-Grauslund - lth.se
The stereoselective reduction of bicyclic diketone 1 (bicyclo [2.2. 2] octane-2, 6-dione (BCO2, 6D), Fig. 1) by baker's yeast generates keto-alcohol 2 (Fig. 1) that is used as starting rigid …
Number of citations: 0 www.lth.se
FK Almqvist - 1998 - elibrary.ru
Degree: Fil. Dr. DegreeYear: 1996 Institute: Lunds Universitet (Sweden) This thesis is a summary of six papers which concern synthesis of optically active bicyclo (2.2. 2) octane …
Number of citations: 1 elibrary.ru
M Widegren, M Dietz, A Friberg, T Frejd… - …, 2006 - thieme-connect.com
The cyclisation conditions for the formation of bicyclo [2.2. 2] octan-2, 6-dione (1) from 3-substituted cyclohexanones 2 and 3 have been re-investigated. Use of a medium consisting of …
Number of citations: 8 www.thieme-connect.com

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